

(4-Chlorophenyl)(cyclopropyl)methanamine

IUPAC name and synonyms

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Compound of Interest

Compound Name:	(4-Chlorophenyl) (cyclopropyl)methanamine
Cat. No.:	B172812

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A Technical Guide to (4-Chlorophenyl)(cyclopropyl)methanamine

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Chlorophenyl)(cyclopropyl)methanamine is a chemical compound that serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Its molecular structure, featuring a 4-chlorophenyl group and a cyclopropyl moiety attached to a methanamine core, provides a versatile scaffold for the development of complex molecules. This guide offers an in-depth exploration of its chemical identity, synthesis, properties, and applications, with a focus on its relevance in the field of drug discovery and development. The presence of the cyclopropyl group is of particular interest, as this strained ring system can impart unique conformational constraints and metabolic stability to drug candidates.^[1]

Chemical Identity and Nomenclature

A precise understanding of a compound's nomenclature is fundamental for unambiguous scientific communication. This section details the IUPAC name and various synonyms for (4-Chlorophenyl)(cyclopropyl)methanamine.

IUPAC Name

The systematic name for this compound, following the guidelines of the International Union of Pure and Applied Chemistry (IUPAC), is **(4-chlorophenyl)(cyclopropyl)methanamine**.^[2]

Synonyms and Identifiers

In literature and commercial databases, this compound may be referenced by several alternative names and identifiers. Recognizing these is crucial for comprehensive information retrieval.

Identifier Type	Identifier
CAS Number	123312-22-1 ^{[3][4]}
Molecular Formula	C10H12ClN ^{[2][3]}
Molecular Weight	181.66 g/mol ^[5]
InChI	InChI=1S/C10H12ClN/c11-9-5-3-8(4-6-9)10(12)7-1-2-7/h3-7,10H,1-2,12H2 ^[2]
InChIKey	VOLXFYJGXYAYQP-UHFFFAOYSA-N ^[2]
SMILES	C1CC1C(C2=CC=C(C=C2)Cl)N ^[2]
Other Names	1-(4-chlorophenyl)-1-cyclopropylmethanamine

Physicochemical Properties

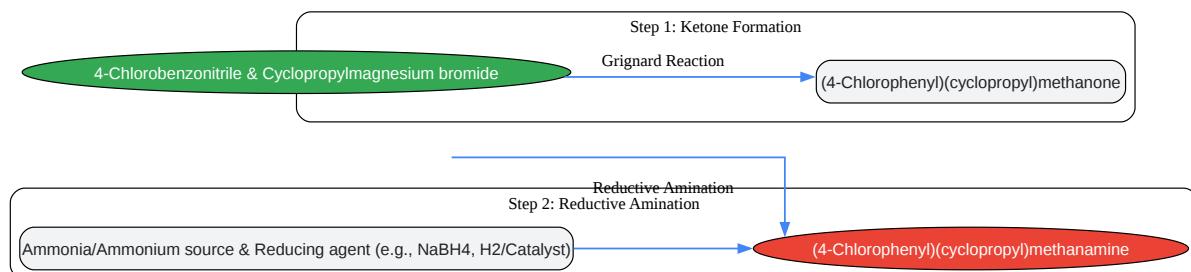
The physical and chemical properties of a compound are critical determinants of its behavior in both chemical reactions and biological systems.

Property	Value	Source
Appearance	White crystalline solid	ChemBK[6]
Melting Point	68-70°C	ChemBK[6]
Boiling Point	279-282°C	ChemBK[6]
Density	1.19 g/cm ³	ChemBK[6]
Solubility	Soluble in organic solvents such as methanol, ethanol, and dichloromethane.	ChemBK[6]
XlogP (predicted)	2.2	PubChemLite[2]

Synthesis and Manufacturing

The synthesis of **(4-Chlorophenyl)(cyclopropyl)methanamine** is a key consideration for its availability in research and development. While various synthetic routes may exist, a common approach involves the reductive amination of a corresponding ketone. A generalized synthetic workflow is outlined below.

Generalized Synthesis Workflow



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Caption: Generalized synthetic workflow for **(4-Chlorophenyl)(cyclopropyl)methanamine**.

Detailed Experimental Protocol (Illustrative)

A plausible, though generalized, laboratory-scale synthesis based on common organic chemistry principles is presented below. Note: This is an illustrative protocol and requires optimization and safety assessment before implementation.

Step 1: Synthesis of (4-Chlorophenyl)(cyclopropyl)methanone

- To a solution of cyclopropylmagnesium bromide in a suitable solvent (e.g., THF), add 4-chlorobenzonitrile at a controlled temperature.
- Stir the reaction mixture until the reaction is complete, as monitored by an appropriate technique (e.g., TLC or GC-MS).
- Quench the reaction with an aqueous acid solution.
- Extract the product with an organic solvent, wash, dry, and concentrate to yield the crude ketone.
- Purify the ketone by a suitable method, such as column chromatography or distillation.

Step 2: Synthesis of **(4-Chlorophenyl)(cyclopropyl)methanamine**

- Dissolve (4-Chlorophenyl)(cyclopropyl)methanone in a suitable solvent (e.g., methanol).
- Add a source of ammonia, such as ammonium acetate or a solution of ammonia in methanol.
- Introduce a reducing agent, for example, sodium cyanoborohydride, in portions.
- Stir the reaction at ambient temperature until the imine intermediate is fully reduced.
- Work up the reaction by removing the solvent, followed by an acid-base extraction to isolate the amine product.

- Purify the final product by column chromatography or crystallization.

A related synthesis for a similar compound, 1-[1-(4-chlorophenyl)cyclopropyl]methanamine, involves the reaction of 4-chlorophenone with cyclopropane methanol to generate 1-(4-chlorophenyl)cyclopropane methanol, which is then subjected to a reduction reaction with ammonia gas.^[6]

Applications in Research and Drug Development

(4-Chlorophenyl)(cyclopropyl)methanamine is primarily utilized as a building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry.^[3] The unique combination of the cyclopropyl and 4-chlorophenyl groups makes it a valuable intermediate for compounds targeting the central nervous system (CNS), including antidepressants.^[3]

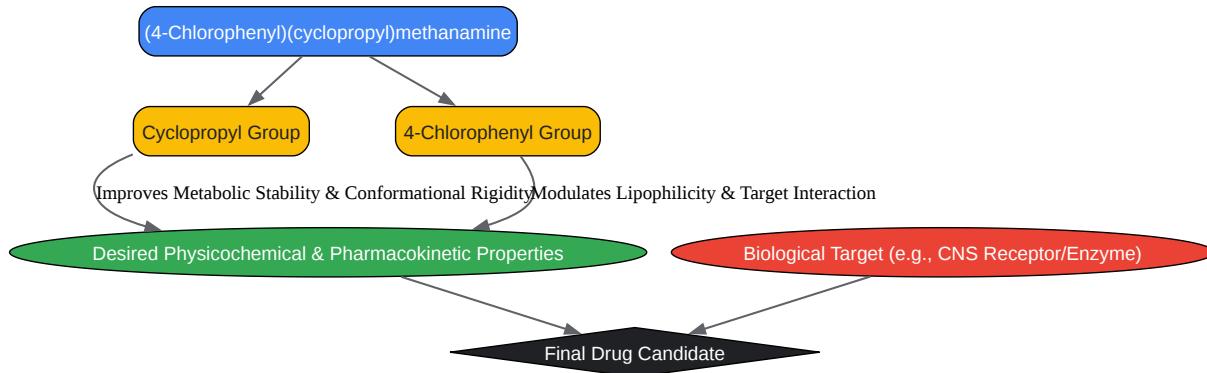
Role of the Cyclopropyl Moiety

The cyclopropyl group is a bioisostere for various functional groups and can introduce conformational rigidity, which is often beneficial for binding to biological targets. Its presence can also influence the metabolic stability of a drug molecule by blocking sites susceptible to oxidation by cytochrome P450 enzymes. This can lead to an improved pharmacokinetic profile.

Role of the 4-Chlorophenyl Group

The 4-chlorophenyl group is a common feature in many CNS-active drugs. The chlorine atom can participate in various interactions with target proteins, including halogen bonding, and can modulate the lipophilicity and electronic properties of the molecule, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile.

Logical Relationship in Drug Design



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Caption: Logical flow of incorporating the core scaffold into a drug candidate.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling **(4-Chlorophenyl)(cyclopropyl)methanamine**. It is advisable to handle the compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.^[6] It should be stored in a cool, dry place away from sources of ignition.^[6] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.^[5]

Conclusion

(4-Chlorophenyl)(cyclopropyl)methanamine is a valuable chemical intermediate with significant applications in the design and synthesis of new pharmaceutical agents. Its distinct structural features offer medicinal chemists a scaffold to develop molecules with potentially improved efficacy, selectivity, and pharmacokinetic properties. A thorough understanding of its chemistry, synthesis, and properties is essential for its effective utilization in research and drug development endeavors.

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